Hippuryl-Lys-Val-OH

Enzyme kinetics Lys-N assay Proteomics

Hippuryl-Lys-Val-OH (CAS 315229-41-5), also designated as Bz-Gly-Lys-Val-OH, is a synthetic tripeptide analog characterized by an N-terminal hippuryl (Benzoyl-Gly) group. With a molecular formula of C20H30N4O5 and a molecular weight of 406.48 g/mol, this compound is commercially available as a high-purity (typically ≥95% by HPLC) lyophilized powder.

Molecular Formula C20H30N4O5
Molecular Weight 406.5 g/mol
CAS No. 315229-41-5
Cat. No. B1336829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippuryl-Lys-Val-OH
CAS315229-41-5
Molecular FormulaC20H30N4O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t15-,17-/m0/s1
InChIKeySUMCMFBGRUWQFG-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hippuryl-Lys-Val-OH (CAS 315229-41-5): A Validated Synthetic Tripeptide Substrate for Lys-N and ACE Enzyme Assays


Hippuryl-Lys-Val-OH (CAS 315229-41-5), also designated as Bz-Gly-Lys-Val-OH, is a synthetic tripeptide analog characterized by an N-terminal hippuryl (Benzoyl-Gly) group . With a molecular formula of C20H30N4O5 and a molecular weight of 406.48 g/mol, this compound is commercially available as a high-purity (typically ≥95% by HPLC) lyophilized powder [1][2]. Its primary utility lies in biochemical and proteomics research as a chromogenic substrate for specific proteolytic enzymes, most notably the peptidyl-lysyl metalloendopeptidase (Lys-N, EC 3.4.24.20) and Angiotensin-Converting Enzyme (ACE) .

Why Hippuryl-Lys-Val-OH is Not Interchangeable with Generic Hippuryl or Lysine-Containing Peptides


Substituting Hippuryl-Lys-Val-OH with generic hippuric acid derivatives or simple Lys-containing dipeptides can lead to experimental failure and irreproducible data. The compound's unique tripeptide sequence (Bz-Gly-Lys-Val) confers a distinct enzyme specificity profile that is absent in simpler analogs. For example, its activity against Lys-N is directly tied to its sequence, which allows for cleavage at the amino side of the lysine residue—a mechanism not replicated by the closely related but distinct substrates like hippuryl-L-Arg or hippuryl-Lys [1]. Furthermore, its specific cleavage kinetics and metal-chelating properties, which involve binding to the positively charged lysine, are critical for its function as a metalloendopeptidase substrate, a feature not generally shared by in-class compounds . Using an unvalidated alternative risks introducing unknown kinetic constants, altered cleavage sites, and compromised assay sensitivity, undermining the quantitative rigor required for drug discovery, enzyme characterization, and proteomics workflows.

Quantitative Differentiation: Hippuryl-Lys-Val-OH Performance Data vs. Comparators


Validated Kinetic Parameters for Lys-N Assay: Hippuryl-Lys-Val-OH (hip-KV) as the Defined Substrate

Hippuryl-Lys-Val-OH (hip-KV) has been validated as a specific substrate for Lys-N (EC 3.4.24.20) in a novel HPLC-based assay. The kinetic parameters determined for this substrate-enzyme pair provide a quantitative benchmark. While no direct head-to-head comparison with another substrate in the same study is available, these values establish a critical baseline for assay development. The assay's utility is further demonstrated by its ability to characterize the enzyme's biochemical properties, including its pH optimum (9.5) and temperature optimum (55 °C) [1][2].

Enzyme kinetics Lys-N assay Proteomics Metalloendopeptidase

Equivalent ACE Substrate Activity Compared to the Standard Hippuryl-His-Leu

In a study of ACE activity in Dunning rat prostate tumors, Hippuryl-Lys-Val-OH (Hip-Lys-Val) demonstrated a cleavage rate of approximately 40% in the absence of CoCl2, which was the same as the cleavage rate observed for the standard ACE substrate, hippuryl-His-Leu. This performance parity was also maintained in the presence of the divalent cation [1][2]. This cross-study comparable data indicates that Hippuryl-Lys-Val-OH can serve as a viable alternative substrate for ACE activity assays, offering researchers a different peptide sequence while maintaining comparable sensitivity to the established standard.

ACE assay Angiotensin-converting enzyme Cardiovascular research Enzyme activity

Specific Lys-N Cleavage Site Confirmed by HPLC: Differential Activity from Non-Specific Proteases

The HPLC-based assay confirms that Hippuryl-Lys-Val-OH is cleaved specifically at the amino side of the lysine residue by Lys-N, releasing hippuric acid (HA) as a quantifiable product [1][2]. This class-level inference highlights its utility over non-specific proteases or enzymes with different cleavage specificities (e.g., trypsin, which cleaves at the carboxylic side of Lys/Arg, or Lys-C which cleaves at the C-terminal side of Lys). The defined cleavage site is critical for generating predictable peptide fragments in proteomics applications.

Proteomics Mass spectrometry sample prep Lys-N Peptide mapping

Defined Applications for Hippuryl-Lys-Val-OH in Enzyme Assays and Proteomics Workflows


Validated Substrate for Lys-N Activity Assays in Enzyme Characterization

Use Hippuryl-Lys-Val-OH as the defined substrate in an HPLC-based assay to characterize the kinetic parameters (Vmax, Km) of purified Lys-N (peptidyl-lysyl metalloendopeptidase). This application is directly supported by its use in the novel assay described by researchers, enabling the study of enzyme properties like pH and temperature optima, and metal-dependence [1].

Alternative ACE Substrate for Comparative or Orthogonal Activity Measurements

Employ Hippuryl-Lys-Val-OH as an alternative substrate to the standard hippuryl-His-Leu for measuring Angiotensin-Converting Enzyme (ACE) activity. The evidence that it exhibits equivalent cleavage rates in a tumor model makes it a viable tool for validating ACE activity findings or for use in systems where hippuryl-His-Leu may present interference issues [2].

Controlled Proteolytic Digestion in Bottom-Up Proteomics Sample Preparation

Incorporate Hippuryl-Lys-Val-OH into quality control or calibration workflows for Lys-N digestion in proteomics. The well-defined, specific cleavage at the amino-side of lysine is crucial for generating predictable peptide fragments for mass spectrometry analysis. This contrasts with the cleavage patterns produced by trypsin or Lys-C, offering a complementary approach for improving protein sequence coverage [1].

Mechanistic Studies on Metalloendopeptidase Inhibition and Metal Chelation

Utilize Hippuryl-Lys-Val-OH as a model substrate to study the inhibition kinetics of Lys-N or related metalloproteases by metal chelators (e.g., 1,10-phenanthroline, EDTA). The substrate's own metal-chelating properties, due to its lysine residue, make it a relevant model for investigating the role of metal ions in enzyme catalysis and inactivation [1].

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